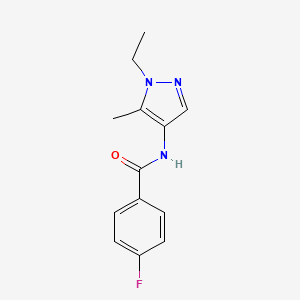![molecular formula C21H21F2N3O2 B10961366 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10961366.png)
2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a difluorophenoxy group, a pyrazolyl group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-difluorophenol: This can be achieved through the fluorination of phenol using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Formation of 2,4-difluorophenoxyacetic acid: The 2,4-difluorophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide (NaOH) to form 2,4-difluorophenoxyacetic acid.
Synthesis of 2-[(2,4-difluorophenoxy)methyl]benzoyl chloride: The 2,4-difluorophenoxyacetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Formation of the final compound: The acid chloride is then reacted with N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amine in the presence of a base like triethylamine (TEA) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor or modulator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-difluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
- 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide
- 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl]benzamide
Uniqueness
The uniqueness of 2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide lies in its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H21F2N3O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C21H21F2N3O2/c1-3-26-14(2)16(12-25-26)11-24-21(27)18-7-5-4-6-15(18)13-28-20-9-8-17(22)10-19(20)23/h4-10,12H,3,11,13H2,1-2H3,(H,24,27) |
InChI Key |
KYAHGVBZQLWVLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-{4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10961287.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B10961288.png)
![5-({4-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10961307.png)
![3-[(2Z)-4-(4-iodophenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B10961310.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B10961314.png)
![6-cyclopropyl-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961317.png)

![2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961335.png)
![4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961341.png)
![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B10961347.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10961357.png)

